molecular formula C15H22F3IN2 B1193328 p-CF3-diEPP

p-CF3-diEPP

Cat. No. B1193328
M. Wt: 414.25
InChI Key: VRDFDXYDAWKCNN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

p-CF3-diEPP is an α7 nAChR weak partial agonist which shows antinociceptive and anti-inflammatory properties.

Scientific Research Applications

Antinociceptive and Anti-Inflammatory Properties

  • Research Focus: The application of p-CF3-diEPP in chronic pain and inflammatory diseases involves its interaction with α7 nicotinic acetylcholine receptors (nAChRs). p-CF3-diEPP, identified as a silent agonist, induces positive allosteric modulator–sensitive desensitization, promoting α7 ionotropic–independent functions. This compound exhibits antihyperalgesic and antiedema effects in vivo, indicating its potential in anti-inflammatory therapies (Quadri et al., 2018).

Trifluoromethylation in Medicinal Chemistry

  • Research Focus: Trifluoromethylation is a strategy used in drug design to improve drug efficacy, stability, and bioavailability. p-CF3-diEPP, as part of this broader category, highlights the importance of CF3 groups in enhancing electrostatic interactions with targets, improving membrane permeability, and increasing resistance to oxidative metabolism (Nagib & MacMillan, 2011).

Nucleophile-Catalyzed C-H Activation

  • Research Focus: The study of H-CF3 activation with compounds like p-CF3-diEPP involves the formation of Pd-CF3 bonds. This research provides insight into the mechanisms of nucleophilic attack and push-pull-type collapse in the creation of complex organic structures (Takemoto & Grushin, 2013).

Organic Light-Emitting Diodes

  • Research Focus: p-CF3-diEPP is part of the research into emissive copper(I) complexes used in organic light-emitting diodes (OLEDs). Such studies involve understanding the photophysical properties of these complexes and their applications in lighting and display technologies (Igawa et al., 2013).

Synthesis and Reactivity in Chemistry

  • Research Focus: The synthesis and reactivity of p-CF3-diEPP are explored in various chemical reactions, contributing to the development of new synthetic methods and understanding reaction mechanisms (Usachev, 2015).

α9 vs α7 Nicotinic Acetylcholine Receptors

  • Research Focus: Exploring the activity of α7 and α9 nicotinic acetylcholine receptors, p-CF3-diEPP is identified as a key compound. Its role in modulating inflammatory pain through these receptors is significant, contributing to our understanding of pain management (Papke et al., 2022).

Anticancer Activity and DNA-Binding Properties

  • Research Focus: Research into cationic Pt(II) complexes, which includes compounds like p-CF3-diEPP, is critical for understanding their anticancer properties and interaction with DNA. These studies contribute to the development of new cancer treatments (Jamshidi et al., 2014).

properties

Product Name

p-CF3-diEPP

Molecular Formula

C15H22F3IN2

Molecular Weight

414.25

IUPAC Name

1,1-Diethyl-4-(4-(trifluoromethyl)phenyl)piperazin-1-ium iodide

InChI

InChI=1S/C15H22F3N2.HI/c1-3-20(4-2)11-9-19(10-12-20)14-7-5-13(6-8-14)15(16,17)18;/h5-8H,3-4,9-12H2,1-2H3;1H/q+1;/p-1

InChI Key

VRDFDXYDAWKCNN-UHFFFAOYSA-M

SMILES

FC(C1=CC=C(N2CC[N+](CC)(CC)CC2)C=C1)(F)F.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

pCF3-diEPP;  p-CF3diEPP;  p-CF3-diEPP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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